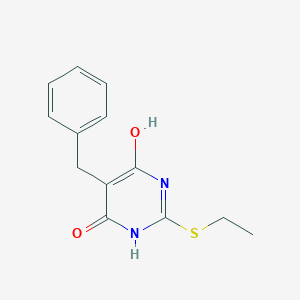![molecular formula C15H13ClN2O2 B5878817 N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5878817.png)
N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide, also known as CBMI, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various fields of study, including biochemistry, pharmacology, and medicinal chemistry. In
Aplicaciones Científicas De Investigación
N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide has been studied for its potential applications in various scientific research fields. One of its primary applications is in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate. N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide has been shown to have anti-inflammatory properties, and it has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide has also been studied for its potential applications in cancer research. It has been shown to have anti-tumor properties, and it has been investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia.
Mecanismo De Acción
The mechanism of action of N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that play a role in inflammation and tumor growth. N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that play a role in gene expression and cell growth.
Biochemical and Physiological Effects:
N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide has been shown to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide in lab experiments is its potential as a drug candidate. N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide has shown promise as a potential treatment for inflammatory diseases and cancer, and it could be further developed as a drug for these indications. Additionally, N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide is relatively easy to synthesize and purify, making it a convenient compound to work with in the lab.
One of the limitations of using N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide in lab experiments is its lack of specificity. N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide has been shown to inhibit the activity of multiple enzymes and proteins, which could lead to off-target effects. Additionally, N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
Direcciones Futuras
There are several future directions for research on N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide. One direction is to further investigate its potential as a drug candidate for inflammatory diseases and cancer. This could involve studying its efficacy and toxicity in animal models and eventually in clinical trials.
Another direction is to investigate the mechanism of action of N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide in more detail. This could involve studying its effects on specific enzymes and proteins, as well as its effects on gene expression and cell signaling pathways.
Finally, future research could focus on developing more specific derivatives of N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide that target specific enzymes and proteins involved in inflammation and tumor growth. This could lead to the development of more effective and less toxic drugs for these indications.
Conclusion:
In conclusion, N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide is a chemical compound that has shown promise in various fields of scientific research. Its potential applications in medicinal chemistry, cancer research, and other fields make it an interesting compound to study. While there are still many unanswered questions about its mechanism of action and potential side effects, N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide could be a valuable tool for researchers in the future.
Métodos De Síntesis
The synthesis method for N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide involves the reaction of 3-methylbenzenecarboximidamide with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction produces N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide as a white solid, which can be purified through recrystallization.
Propiedades
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10-4-2-5-11(8-10)14(17)18-20-15(19)12-6-3-7-13(16)9-12/h2-9H,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGOACGLLJXHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)C2=CC(=CC=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC(=CC=C2)Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 3-chlorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

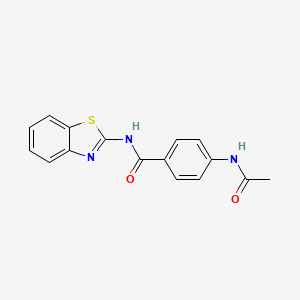
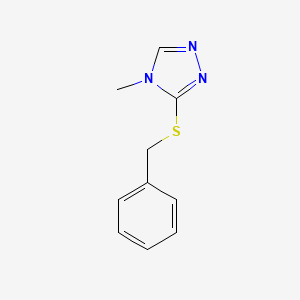
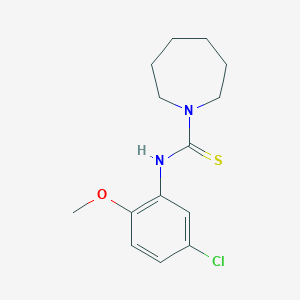

![5-(3-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine hydrochloride](/img/structure/B5878747.png)
![methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5878758.png)

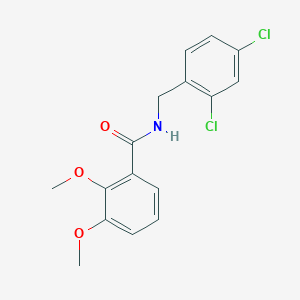
![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 2-furoate](/img/structure/B5878767.png)
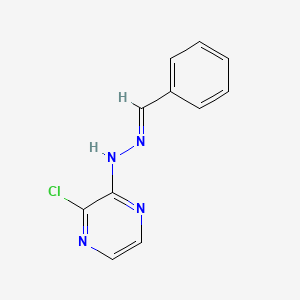
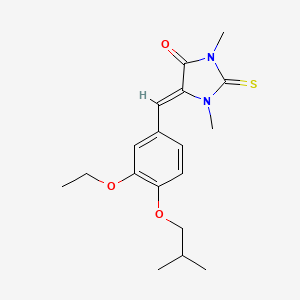
![2-methyl-3-[(2-phenylethyl)amino]-2-cyclopenten-1-one](/img/structure/B5878788.png)
![2-[2-(1-naphthyloxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5878793.png)
